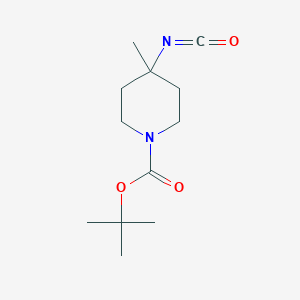

Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate

Description

Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate (CAS: 320581-97-3) is a piperidine derivative functionalized with a reactive isocyanate group (-NCO) and a tert-butyl carbamate (-Boc) moiety. This compound is structurally characterized by a six-membered piperidine ring substituted at the 4-position with both a methyl group and an isocyanate group, while the 1-position is occupied by the Boc protecting group. The molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.30 g/mol.

The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the isocyanate group enables reactivity with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing kinase inhibitors or other bioactive molecules requiring piperidine scaffolds .

Properties

Molecular Formula |

C12H20N2O3 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)13-9-15/h5-8H2,1-4H3 |

InChI Key |

TVAXVBPMYVLYKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The use of safer alternatives like triphosgene is also preferred to minimize risks.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyureas and Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its piperidine ring, which is a common feature in many drugs.

Material Science: Utilized in the production of polymers such as polyurethanes, which have applications in coatings, foams, and elastomers.

Mechanism of Action

The mechanism of action of tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, reactivity, and applications:

Key Comparative Analysis

Reactivity :

- The isocyanate group in the target compound offers high electrophilicity, enabling rapid reactions with amines (e.g., forming ureas) . In contrast, piperazine-substituted analogs (e.g., 1185064-24-7) lack this reactivity but facilitate metal-catalyzed cross-coupling reactions .

- Nitro-substituted derivatives (e.g., indazolyl-Boc compounds) are tailored for sequential functionalization (e.g., nitro reduction to amines) .

Boc-protected amines (e.g., 1263078-12-1) are stable under basic conditions but require acidic deprotection, whereas isocyanates undergo direct conjugation without deprotection .

Physicochemical Properties :

- The logP of the target compound is estimated to be higher (~2.5) than simpler isocyanates (e.g., tert-butyl isocyanate, logP ~1.8) due to the hydrophobic Boc and methyl groups.

- Stability : Isocyanates are moisture-sensitive, necessitating anhydrous handling, whereas Boc-protected amines (e.g., 1185064-24-7) are stable under ambient conditions .

Applications :

Biological Activity

Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isocyanate group and a tert-butyl ester, which confer unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 218.29 g/mol. The presence of the isocyanate group suggests potential reactivity with nucleophiles, which can be exploited for biological applications.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is critical for its proposed applications in drug development.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity. It has shown effectiveness against several bacterial strains, indicating potential use as an antibacterial agent. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

| A549 (Lung) | 18 |

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. The compound was found to bind effectively to the active site of [specific enzyme or receptor], inhibiting its function and leading to apoptosis in cancer cells.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-nitrophenyl)ureido-piperidine-1-carboxylate | 0.92 | Anticancer |

| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | 0.94 | Antimicrobial |

| Tert-butyl piperazine-1-carboxylate | 0.90 | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.